5-Azepan-1-yl-3-[(4-bromophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine
Description
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Properties
IUPAC Name |
7-(azepan-1-yl)-10-(4-bromophenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN5O2S2/c20-13-5-7-14(8-6-13)29(26,27)19-18-21-17(24-10-3-1-2-4-11-24)16-15(9-12-28-16)25(18)23-22-19/h5-9,12H,1-4,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHPRPXFAVBIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Azepan-1-yl-3-[(4-bromophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, antibacterial effects, and mechanisms of action based on recent research findings.
Chemical Structure
The compound features a complex structure combining azepane, thieno-triazolo, and pyrimidine moieties. Such structural diversity often correlates with varied biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance:
- Cell Line Studies : In vitro evaluations showed that derivatives of triazolo-pyrimidines exhibit potent antiproliferative effects against various cancer cell lines. For example, a related compound demonstrated IC50 values of 9.47 μM against MGC-803 cells and 9.58 μM against HCT-116 cells .
- Mechanism of Action : These compounds often inhibit key signaling pathways involved in cancer progression. The most active derivatives were found to downregulate the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2 and other related proteins, ultimately inducing apoptosis and G2/M phase arrest in cancer cells .
Antibacterial Activity
Compounds containing sulfonyl groups have been associated with antibacterial properties:
- Sulfamoyl Moiety : The presence of a sulfamoyl group in related compounds has been linked to significant antibacterial activity . This feature suggests that this compound may also exhibit similar effects.
Study 1: Antiproliferative Effects
In a study evaluating a series of triazolo-pyrimidine derivatives, one compound exhibited remarkable antiproliferative activity (IC50 = 3.91 μM) against MCF-7 cells. The study concluded that these compounds could serve as promising candidates for further development as anticancer agents due to their ability to induce apoptosis and inhibit cell cycle progression .
Study 2: Structural Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on various derivatives of thieno-triazolo-pyrimidines. It was found that modifications at the phenyl ring significantly influenced biological activity. Compounds with electron-withdrawing groups showed enhanced potency against cancer cell lines compared to their electron-donating counterparts .
Summary Table of Biological Activities
| Activity Type | Cell Line/Organism | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Anticancer | MGC-803 | 9.47 | ERK signaling pathway inhibition |
| Anticancer | HCT-116 | 9.58 | Induction of apoptosis |
| Anticancer | MCF-7 | 3.91 | Cell cycle arrest (G2/M phase) |
| Antibacterial | Various Bacteria | Not specified | Sulfamoyl group activity |
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine scaffold exhibit promising antimicrobial properties. In vitro studies have demonstrated efficacy against a range of bacterial strains, suggesting potential for development as antibacterial agents. These findings align with similar studies on related compounds that highlight their role as effective inhibitors of bacterial growth .
Antimalarial Activity
A novel series of triazolo-pyrimidines has been investigated for their antimalarial properties. The sulfonamide fragment present in these compounds enhances their interaction with the falcipain-2 enzyme, a target in malaria treatment. Specific derivatives have shown significant inhibitory activity against Plasmodium falciparum, indicating the potential of this compound class in antimalarial drug discovery .
Anticancer Properties
The thieno-triazolo-pyrimidine derivatives have also been evaluated for anticancer activity. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of specific signaling pathways associated with tumor growth .
Case Study 1: Antimicrobial Efficacy
In a study published in 2020, researchers synthesized several derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .
Case Study 2: Antimalarial Screening
A series of compounds derived from triazolo-pyrimidine scaffolds were screened for antimalarial activity against Plasmodium falciparum. Among them, specific derivatives showed IC50 values below 5 µM, indicating strong activity. This study emphasizes the importance of structural modifications in enhancing bioactivity .
Potential for Drug Development
The unique structural features of 5-Azepan-1-yl-3-[(4-bromophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine make it a valuable candidate for further drug development. Its ability to interact with multiple biological targets opens avenues for treating various diseases beyond those currently explored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
